molecular formula C7H6N4 B1276105 4-(1H-pyrazol-4-yl)pyrimidine CAS No. 28648-87-5

4-(1H-pyrazol-4-yl)pyrimidine

Cat. No. B1276105
CAS RN: 28648-87-5
M. Wt: 146.15 g/mol
InChI Key: XHWTWNCQBNQUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(1H-pyrazol-4-yl)pyrimidine” is a chemical compound that has a pyrazole and pyrimidine ring in its structure . It is an important intermediate in the preparation of the Janus kinase inhibitor INCB018424 . It is also used in the preparation of deazapurines such as Ruxolitinib, which is a selective Janus tyrosine kinase (JAK1 and JAK2) inhibitor used in the treatment of myeloproliferative neoplasms and psoriasis .


Molecular Structure Analysis

The molecular structure of “4-(1H-pyrazol-4-yl)pyrimidine” consists of a pyrazole ring attached to a pyrimidine ring . The exact structure and properties can vary depending on the specific substituents attached to these rings.


Chemical Reactions Analysis

The chemical reactions involving “4-(1H-pyrazol-4-yl)pyrimidine” are not explicitly mentioned in the search results . More specific information might be available in specialized chemical databases or literature.

Scientific Research Applications

Antiviral Properties

  • A study highlighted the design of new chemical entities, including derivatives of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, which exhibited significant antiviral properties. This research is an important step in the design of compounds with potential applications in infectious disease treatment, including antiviral activity (Munier-Lehmann et al., 2015).

Synthesis and Characterization of Derivatives

  • A 2019 study focused on the synthesis and characterization of novel pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives. The derivatives were synthesized using cost-effective methods and possess good candidature for further investigation in new drug discovery (Ajani et al., 2019).

Cytoprotective Antiulcer Activity

  • Research conducted in 1996 investigated the antiulcer activity of various pyrimidine derivatives, including 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine. This compound showed potent inhibition of ulcers in rats, indicating its potential application in gastroenterological therapeutics (Ikeda et al., 1996).

Ultrasonic Sonochemical Synthesis

  • A study in 2013 utilized ultrasonic sonochemical methods for the synthesis of pyrazolo[1,5-a]pyrimidines. This methodology offers several advantages, including simplicity, mild conditions, and satisfactory yields, demonstrating its potential in efficient chemical synthesis (Buriol et al., 2013).

Antimicrobial and Antioxidant Activities

  • A 2015 study described the synthesis of pyrazole derivatives containing pyrimidine and their subsequent screening for antimicrobial and antioxidant properties. This research underscores the potential application of these compounds in the development of new antimicrobial agents (Viveka et al., 2015).

Selective Inhibitors of Cyclin-Dependent Kinase

  • Research from 2010 introduced a series of 4-(pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6. This study is significant for cancer research, as it provides insights into the development of selective inhibitors for therapeutic applications (Cho et al., 2010).

Herbicidal Applications

  • A 2014 study synthesized novel 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives and evaluated their herbicide activities. This research highlights the potential use of pyrimidine derivatives in agricultural sciences, particularly as pigment biosynthesis inhibitors (Ma et al., 2014).

properties

IUPAC Name

4-(1H-pyrazol-4-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-8-5-9-7(1)6-3-10-11-4-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWTWNCQBNQUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408040
Record name 4-(1H-pyrazol-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrazol-4-yl)pyrimidine

CAS RN

28648-87-5
Record name 4-(1H-Pyrazol-4-yl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28648-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-pyrazol-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-pyrazol-4-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-pyrazol-4-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(1H-pyrazol-4-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-(1H-pyrazol-4-yl)pyrimidine
Reactant of Route 4
4-(1H-pyrazol-4-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-(1H-pyrazol-4-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-(1H-pyrazol-4-yl)pyrimidine

Citations

For This Compound
13
Citations
J Wityak, KF McGee, MP Conlon, RH Song… - Journal of Medicinal …, 2015 - ACS Publications
Through medicinal chemistry lead optimization studies focused on calculated properties and guided by X-ray crystallography and computational modeling, potent pan-JNK inhibitors …
Number of citations: 27 pubs.acs.org
T Yang, M Hu, W Qi, Z Yang, M Tang, J He… - Journal of Medicinal …, 2019 - ACS Publications
Herein, we describe the design, synthesis, and structure–activity relationships of a series of unique 4-(1H-pyrazol-4-yl)-pyrimidin-2-amine derivatives that selectively inhibit Janus …
Number of citations: 27 pubs.acs.org
T Yang, M Hu, Y Chen, M Xiang, M Tang… - Journal of Medicinal …, 2020 - ACS Publications
In this study, we described a series of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives as selective JAK2 (Janus kinase 2) inhibitors. Systematic exploration of the …
Number of citations: 10 pubs.acs.org
BS Hoffelner, S Andreev, N Plank, P Koch - Pharmaceuticals, 2023 - mdpi.com
The concept of photocaging represents a promising approach to acquire spatiotemporal control over molecular bioactivity. To apply this strategy to pyridinylimidazole-based covalent …
Number of citations: 7 www.mdpi.com
KA Rinderspacher - Progress in Heterocyclic Chemistry, 2016 - Elsevier
Found in natural products and frequently used as flavoring agents or as building blocks for pharmaceuticals, diazines and their benzo derivatives possess a diverse set of properties, …
Number of citations: 2 www.sciencedirect.com
G Li, W Qi, X Li, J Zhao, M Luo… - Current Medicinal …, 2021 - ingentaconnect.com
c-Jun N-Terminal Kinases (JNKs), members of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, play a key role in the pathogenesis of many diseases including cancer, …
Number of citations: 21 www.ingentaconnect.com
R Stringer, V Cordier, C Afatsawo, P Arabin… - Xenobiotica, 2019 - Taylor & Francis
Full article: Utility of food pellets containing 1-aminobenzotriazole for longer term in vivo inhibition of cytochrome P450 in mice Skip to Main Content Taylor and Francis Online …
Number of citations: 8 www.tandfonline.com
Y Zhu, W Shuai, M Zhao, X Pan, J Pei… - Journal of medicinal …, 2022 - ACS Publications
c-Jun N-terminal kinases (JNKs), members of the mitogen-activated protein kinase (MAPK) family, are encoded by three genes: jnk1, jnk2, and jnk3. JNKs are involved in the …
Number of citations: 9 pubs.acs.org
GS Chen, XX Yan, SJ Chen, XY Mao… - The Journal of Organic …, 2020 - ACS Publications
A one-pot synthesis of 1,3-diyne-tethered trifluoromethylcyclopropanes starting from 2-CF 3 -3,5-diyne-1-enes and sulfur ylides via a sulfur ylide mediated cyclopropanation and a DBU-…
Number of citations: 14 pubs.acs.org
T Shikata, T Nishida, B Isare, M Linares… - The Journal of …, 2008 - ACS Publications
The structure and dynamics of a supramolecular polymer formed by a bisurea-type compound, 2,4-bis(2-ethylhexylureido)toluene (EHUT), in an apolar solvent, n-dodecane (C 12 ), …
Number of citations: 59 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.